molecular formula C15H20BNO2 B6304448 4-Cyano-3-ethylphenylboronic acid pinacol ester CAS No. 2121513-53-7

4-Cyano-3-ethylphenylboronic acid pinacol ester

Cat. No.: B6304448
CAS No.: 2121513-53-7
M. Wt: 257.14 g/mol
InChI Key: PRFHOSGKSADTGE-UHFFFAOYSA-N
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Description

4-Cyano-3-ethylphenylboronic acid pinacol ester is a high-purity chemical building block designed for advanced research applications, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester protected group enhances the compound's stability, facilitating easier handling and storage compared to its boronic acid counterpart. The strategic substitution on the phenyl ring with both a cyano group and an ethyl group makes this ester a versatile intermediate for constructing complex molecular architectures. Its primary research value lies in the synthesis of novel active pharmaceutical ingredients (APIs) and functional organic materials . The molecular scaffold of phenylboronic acid pinacol esters has demonstrated significant utility in the development of responsive drug delivery systems . For instance, similar compounds have been structurally integrated into polymers to create nanoparticles that remain stable under normal physiological conditions but disassemble and release their therapeutic cargo in the presence of elevated reactive oxygen species (ROS) levels, which are characteristic of inflammatory disease microenvironments such as periodontitis . This ROS-responsive mechanism highlights the potential of such boronic esters in creating "smart" therapeutics. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers should handle the compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-6-11-9-13(8-7-12(11)10-17)16-18-14(2,3)15(4,5)19-16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFHOSGKSADTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Applications of 4 Cyano 3 Ethylphenylboronic Acid Pinacol Ester in Organic Synthesis

Application as Building Blocks in Complex Molecule Synthesis

As a stable and readily handled solid, 4-Cyano-3-ethylphenylboronic acid pinacol (B44631) ester serves as a key intermediate for introducing the 4-cyano-3-ethylphenyl moiety into more complex structures. The boronic ester group is a cornerstone of Suzuki-Miyaura coupling reactions, offering high functional group tolerance and predictable reactivity.

The most prominent application of 4-Cyano-3-ethylphenylboronic acid pinacol ester is in the synthesis of biaryl scaffolds, which are prevalent motifs in medicinal chemistry and materials science. mdpi.commdpi.com In this context, the compound serves as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.netresearchgate.net While specific studies on this exact molecule are not extensively detailed in peer-reviewed literature, its reactivity can be reliably inferred from closely related analogs such as 3-cyanophenylboronic acid pinacol ester. sigmaaldrich.com

These reactions typically involve the palladium-catalyzed coupling of the boronic ester with an aryl halide or triflate. The presence of the ethyl group provides steric influence, while the cyano group modulates the electronic properties of the aromatic ring, which can affect reaction kinetics and the properties of the final product. The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) can also be achieved through sequential or multiple cross-coupling reactions, where this building block can be strategically incorporated to extend the π-conjugated system. rsc.org

Below is a representative table of Suzuki-Miyaura reactions using an analogous cyanophenylboronic acid pinacol ester, illustrating typical conditions and outcomes for the formation of biaryl compounds.

Aryl Halide PartnerCatalystBaseSolventYield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O92
1-IodonaphthalenePd(dppf)Cl₂Cs₂CO₃DMF88
2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O85
3-BromobenzonitrilePd(OAc)₂ / XPhosK₃PO₄2-Butanol95

Beyond the formation of aryl-aryl bonds, this compound is also a competent coupling partner for the synthesis of arylated alkenyl frameworks. Through Suzuki-Miyaura coupling with vinyl halides or vinyl triflates, it allows for the stereospecific construction of stilbene-like structures. The reaction typically proceeds with retention of the alkene geometry of the coupling partner.

Direct participation in the construction of substituted alkyl frameworks is less common for arylboronic esters. However, the products of vinylation can be subsequently hydrogenated to yield saturated alkyl-aryl connections. This two-step process provides access to substituted alkyl frameworks that might be difficult to assemble directly.

The following table details representative conditions for the coupling of an arylboronic ester with an alkenyl partner.

Alkenyl PartnerCatalystBaseSolventYield (%)
(E)-β-BromostyrenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O89
1-Hexenylboronic acid MIDA esterPd(dppf)Cl₂K₂CO₃THF/H₂O81
Cyclohexenyl triflatePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane93

Role in Asymmetric Synthesis

As an achiral molecule, this compound does not induce chirality on its own. Its role in asymmetric synthesis is primarily as a prochiral substrate in transformations that generate chiral products through the influence of a chiral catalyst or auxiliary. diva-portal.org

A significant application in this area is the synthesis of atropisomers—stereoisomers arising from hindered rotation around a single bond. In the context of biaryl synthesis, an asymmetric Suzuki-Miyaura coupling between this compound and a sterically demanding aryl halide can generate an axially chiral biaryl product. This transformation requires a palladium catalyst coordinated to a chiral ligand (e.g., chiral phosphines). The ligand controls the stereochemical outcome of the reductive elimination step, leading to the preferential formation of one atropisomer over the other. While specific examples utilizing this exact boronic ester are not widely reported, it represents a suitable candidate for such methodologies aimed at constructing enantiomerically enriched biaryl compounds. nih.govyoutube.com

Enantioselective Introduction of the Boronic Ester Moiety

The enantioselective synthesis of chiral boronic esters is a rapidly advancing area of organic chemistry, providing access to versatile intermediates for asymmetric synthesis. nih.govresearchgate.net General methodologies for the enantioselective introduction of a boronic ester moiety onto an aromatic ring, such as the one present in this compound, are still under development. However, established methods for creating chiral centers adjacent to aryl groups offer potential pathways.

One conceptual approach involves the asymmetric functionalization of a related precursor. For instance, a prochiral vinylarene precursor could undergo a catalytic asymmetric hydroboration. This powerful method, often employing rhodium or copper catalysts with chiral ligands, allows for the direct and highly enantioselective installation of a boronic ester group. researchgate.netresearchgate.net While specific examples utilizing a substrate that would lead to this compound are not reported, the general applicability of this method suggests its potential.

Another strategy could involve an asymmetric cross-coupling reaction. For example, a di-borylated precursor could undergo a stereoselective coupling reaction where one of the boronic ester groups is selectively replaced, leading to a chiral product. The development of chiral catalysts for such transformations is an active area of research. researchgate.net

Table 1: Potential Catalytic Systems for Enantioselective Boronic Ester Synthesis

Catalytic SystemDescriptionPotential Applicability
Rhodium/Chiral Phosphine CatalystsEffective for the asymmetric hydroboration of vinylarenes, leading to chiral benzylic boronic esters. researchgate.netCould be adapted for a precursor to introduce the boronic ester enantioselectively.
Copper/Chiral Ligand CatalystsUtilized in the enantioselective borylation of various unsaturated substrates.Offers an alternative catalytic system for the asymmetric introduction of the boron moiety.
Palladium/Chiral Ligand CatalystsEmployed in asymmetric cross-coupling reactions, potentially enabling the stereoselective synthesis of chiral arylboronates. researchgate.netCould be used in a desymmetrization reaction of a prochiral di-borylated precursor.

This table is illustrative of general methods and does not represent experimentally verified data for the specific target compound.

Stereocontrol in Subsequent Transformations of Chiral Boronic Esters

Once a chiral boronic ester is obtained, the stereocenter can direct the stereochemical outcome of subsequent reactions. The carbon-boron bond of chiral boronic esters can be transformed into carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds with a high degree of stereospecificity. rsc.orgbris.ac.uk These transformations typically proceed through the formation of a boronate "ate" complex, followed by an intramolecular migration of the alkyl or aryl group from the boron to an adjacent electrophilic center.

For a chiral derivative of this compound, this stereocontrol would be crucial in the synthesis of complex, enantioenriched molecules. For example, a stereospecific Suzuki-Miyaura coupling could be employed to form a new carbon-carbon bond with retention of configuration at the chiral center. acs.org Similarly, oxidation of the C-B bond with reagents like basic hydrogen peroxide typically proceeds with retention of stereochemistry to afford the corresponding alcohol. rsc.org

Table 2: Representative Stereospecific Transformations of Chiral Boronic Esters

TransformationReagentsStereochemical Outcome
OxidationH₂O₂, NaOHRetention
AminationHydroxylamine-O-sulfonic acidRetention
HalogenationN-HalosuccinimideInversion (with appropriate base)
Cross-CouplingAryl Halide, Pd catalyst, BaseRetention

This table presents general trends in the stereochemical outcomes of reactions involving chiral boronic esters and is not based on specific data for this compound derivatives.

Integration in Polymer Chemistry and Material Science

Boronic acid and their esters are increasingly being incorporated into polymers to create functional materials with applications in sensing, drug delivery, and self-healing materials. researchgate.netrsc.orgresearchgate.net

Boronic Ester-Containing Monomers for Polymerization

This compound could potentially be modified to incorporate a polymerizable group, such as a vinyl or styrenyl moiety. The resulting monomer could then be polymerized, or copolymerized with other monomers, to introduce the boronic ester functionality into the polymer backbone or as a pendant group. rsc.orgresearchgate.net The presence of the cyano and ethyl groups on the phenyl ring could influence the electronic properties and solubility of the resulting polymer.

The polymerization of boronic ester-containing monomers can be achieved through various techniques, including radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and ring-opening metathesis polymerization (ROMP). researchgate.net The choice of polymerization method would depend on the nature of the polymerizable group and the desired polymer architecture.

Post-Polymerization Functionalization via C-B Bond Reactivity

An alternative approach to incorporating the this compound moiety into a polymer is through post-polymerization functionalization. This strategy involves preparing a polymer with reactive sites that can subsequently be coupled with the boronic ester. researchgate.net A common method for this is the Suzuki-Miyaura cross-coupling reaction, where a polymer bearing aryl halide groups can be reacted with the boronic ester in the presence of a palladium catalyst. jove.comresearchgate.netnih.gov

This approach offers the advantage of allowing for the synthesis and characterization of the base polymer before the introduction of the functional boronic ester group. The degree of functionalization can often be controlled by the stoichiometry of the reactants. The reactivity of the C-B bond in the incorporated boronic ester units could then be further exploited for cross-linking or sensing applications. researchgate.net

Table 3: Potential Polymerization and Functionalization Strategies

StrategyDescriptionKey Considerations
Monomer Synthesis and Polymerization Introduction of a polymerizable group onto the 4-Cyano-3-ethylphenyl moiety followed by polymerization.Compatibility of the boronic ester with polymerization conditions; solubility of the monomer and resulting polymer.
Post-Polymerization Modification Suzuki-Miyaura coupling of this compound with a pre-formed polymer containing halide functionalities.Efficiency of the coupling reaction on a polymeric substrate; potential for side reactions.

This table outlines general synthetic strategies and does not reflect specific experimental results for the title compound.

Analytical and Spectroscopic Characterization in Research of Boronic Esters

Spectroscopic Methods for Structural Elucidation of Intermediates and Products

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure of 4-Cyano-3-ethylphenylboronic acid pinacol (B44631) ester.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organoboron compounds. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides unambiguous evidence for the formation of the desired boronic ester.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an arylboronic acid pinacol ester provides characteristic signals for the aromatic protons, the ethyl group, and the pinacol ester methyl groups. For 4-Cyano-3-ethylphenylboronic acid pinacol ester, the aromatic protons typically appear as multiplets or distinct doublets and singlets in the downfield region (around 7.0-8.0 ppm). The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group. A prominent singlet, integrating to 12 protons, is observed in the upfield region (typically around 1.3 ppm) corresponding to the four equivalent methyl groups of the pinacol moiety. rsc.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers further structural confirmation. Key signals include those from the aromatic carbons, the cyano group carbon (typically >110 ppm), and the carbons of the ethyl group. The carbon atom attached to the boron atom is often difficult to observe due to quadrupolar relaxation. The pinacol ester is characterized by a signal for the quaternary carbons of the pinacol group (around 84 ppm) and a signal for the methyl carbons (around 25 ppm). rsc.orgresearchgate.net

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly diagnostic for confirming the presence and electronic environment of the boron atom. researchgate.net Boronic acid pinacol esters exhibit a characteristic chemical shift in the range of δ 20–35 ppm, which is indicative of a tricoordinate boron atom within an ester linkage. mdpi.comacs.org This technique is highly effective for monitoring the conversion of a boronic acid (which has a different chemical shift) to its pinacol ester. mdpi.comresearchgate.net The chemical shift for this compound is expected to fall within this typical range. rsc.orgrsc.org

NucleusExpected Chemical Shift (δ, ppm)Characteristic Structural Feature
¹H~7.5 - 7.8Aromatic Protons
¹H~2.8 (quartet)Ethyl (-CH₂)
¹H~1.3 (triplet)Ethyl (-CH₃)
¹H~1.35 (singlet)Pinacol Methyl Groups
¹³C~118Cyano Group (-CN)
¹³C~128 - 145Aromatic Carbons
¹³C~84Pinacol Quaternary Carbons
¹³C~25Pinacol Methyl Carbons
¹¹B~30 - 34Tricoordinate Boron (Ester)

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The values presented are typical ranges for similar structures. rsc.orgresearchgate.netrsc.orgrsc.org

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for monitoring the progress of its synthesis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized.

GC-MS: This technique is suitable for the analysis of volatile and thermally stable boronic esters. chromatographyonline.comnih.gov It provides information on the retention time of the compound, which aids in its identification, and its mass spectrum, which confirms the molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information.

LC-MS: LC-MS is often preferred for the analysis of boronic acids and their esters, especially when dealing with complex reaction mixtures or less volatile compounds. researchgate.netrsc.org Electrospray ionization (ESI) is a common ionization technique used for these compounds. researchgate.net LC-MS can be used to monitor the disappearance of starting materials and the appearance of the product in real-time, providing valuable kinetic data for the reaction.

TechniqueInformation ObtainedApplication in Research
GC-MSMolecular Weight, Fragmentation Pattern, Retention TimePurity assessment of the final product, identification of volatile byproducts. chromatographyonline.com
LC-MSMolecular Weight, Retention TimeReaction monitoring, analysis of complex mixtures, purity assessment. rsc.org

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., GC, HPLC)

Chromatographic methods are essential for both monitoring the progress of a chemical reaction and for the purification of the final product.

Gas Chromatography (GC): GC can be used to monitor reactions involving volatile boronic esters. chromatographyonline.com By taking aliquots from the reaction mixture at different time points, the relative concentrations of reactants and products can be determined, allowing for the optimization of reaction conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of boronic esters. nih.govsemanticscholar.org Reversed-phase HPLC is commonly employed, though the inherent instability of the boronic ester to hydrolysis under typical aqueous mobile phase conditions can be a challenge. researchgate.netresearchgate.net To overcome this, methods using aprotic diluents, highly basic mobile phases, or rapid analysis times have been developed. nih.gov HPLC is crucial for assessing the purity of the final this compound and for isolating it from unreacted starting materials and byproducts. The choice of stationary phase and mobile phase is critical for achieving good separation. semanticscholar.orgresearchgate.net Thin-layer chromatography (TLC) is also a valuable tool for quick reaction monitoring and for developing optimal conditions for column chromatography purification. oup.comresearchgate.net

TechniquePrimary UseKey Considerations
Gas Chromatography (GC)Reaction Monitoring, Purity AnalysisCompound must be volatile and thermally stable. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC)Purification, Purity Analysis, Reaction MonitoringPotential for on-column hydrolysis; method development is key. nih.govresearchgate.net
Thin-Layer Chromatography (TLC)Rapid Reaction MonitoringUseful for quick checks and developing column conditions. oup.com
Flash Column ChromatographyPreparative PurificationSilica gel can be treated with boric acid to prevent degradation. oup.comresearchgate.net

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of arylboronic esters, including 4-Cyano-3-ethylphenylboronic acid pinacol (B44631) ester, traditionally relies on catalysts based on precious metals like palladium and iridium. sigmaaldrich.com While effective, the high cost and low abundance of these metals are significant drawbacks. A major thrust of future research is the development of more sustainable catalytic systems utilizing earth-abundant and less toxic metals.

Key Research Thrusts:

Earth-Abundant Metal Catalysis: Copper-based catalysts are emerging as a promising alternative for C-H borylation and other C-B bond-forming reactions. researchgate.netrsc.org Research will likely focus on designing highly active and stable copper catalysts, potentially supported on materials like nitrogen-doped carbon nanotubes, to improve efficiency and recyclability. rsc.org These systems could provide a more economical and environmentally friendly route to synthesizing 4-Cyano-3-ethylphenylboronic acid pinacol ester.

Photocatalysis: Light-mediated reactions represent another frontier for sustainable synthesis. Photocatalytic C-H borylation could offer mild reaction conditions and unique selectivity profiles, potentially avoiding the need for pre-functionalized starting materials and reducing energy consumption.

Metal-Free Synthesis: Efforts are also directed towards developing entirely metal-free synthetic routes. For instance, methods for synthesizing arylboronic pinacol esters directly from aromatic amines have been described, offering a novel pathway that avoids transition metal catalysts altogether. rsc.org

Catalyst SystemMetalPotential Advantages for Synthesis
Traditional CatalystsPalladium, IridiumHigh efficiency, well-established reactivity
Nanoparticle CatalystsCopperEarth-abundant, lower cost, recyclable
PhotocatalystsVariousMild conditions, high selectivity, energy-efficient
Metal-Free SystemsN/AAvoids metal contamination, potentially lower cost

Expanding the Scope of C-B Bond Functionalization Reactions

The carbon-boron bond is exceptionally versatile, serving as a linchpin for a vast array of chemical transformations. While the Suzuki-Miyaura cross-coupling is the most well-known application, future research will continue to expand the repertoire of C-B bond functionalizations, enabling the conversion of this compound into an even wider range of complex molecules.

Areas for Expansion:

Stereospecific Transformations: A key focus is the development of reactions that proceed with high stereospecificity. This allows the chirality of a starting boronic ester to be transferred to the product, which is crucial for synthesizing enantiomerically pure compounds. rsc.org Research will explore stereospecific oxidations (to form alcohols), aminations, and halogenations. rsc.orgacs.org

One-Carbon Homologations: Methods that extend the carbon chain by a single carbon while retaining the valuable boronic ester group allow for iterative synthesis, building molecular complexity step-by-step. rsc.org

Novel Coupling Reactions: Beyond traditional cross-coupling, research is exploring new ways to form C-C bonds, such as using boronic esters as precursors for chiral organometallic nucleophiles or in dehydrative C-alkylation reactions catalyzed by arylboronic acids themselves. rsc.orgacs.org This could allow the ethyl group on the 4-Cyano-3-ethylphenyl moiety to be further functionalized in novel ways.

Exploration of New Asymmetric Methodologies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound is achiral, it can be a precursor to chiral derivatives. Future research will focus on developing new asymmetric methods to introduce chirality into molecules using organoboron reagents.

Promising Approaches:

Chiral Catalysts: The design of new chiral ligands for metals like rhodium and copper is a central theme. rsc.orgthieme-connect.com These catalysts can control the stereochemical outcome of reactions, such as the asymmetric 1,4-addition of organoboronic acids to electron-deficient olefins, to produce optically active products with high enantioselectivity. thieme-connect.com

Organocatalysis: Asymmetric organocatalysis, using small organic molecules as catalysts, offers a metal-free alternative for preparing chiral boron compounds. su.se Chiral phosphoric acids, for example, have been used to catalyze asymmetric allylboration of aldehydes. researchgate.net

Chiral Geminal Diboronates: The development of methods to produce chiral compounds containing two carbon-boron bonds on the same carbon atom (geminal diboronates) creates powerful building blocks. su.se These can be functionalized sequentially to introduce different groups, providing access to a wide library of new chiral substances. su.se

Advanced Applications in Chemical Biology and Materials Science Through Tailored Synthesis

The unique electronic properties and reactivity of organoboron compounds make them attractive for applications beyond traditional organic synthesis. Tailoring the structure of molecules like this compound can lead to novel applications in chemical biology and materials science.

Potential Applications:

Chemical Biology and Sensors: Phenylboronic acids are known to reversibly bind to diols, a property that is widely exploited in glucose sensing. mdpi.comscience.govjapsonline.com By incorporating moieties like the 4-cyano-3-ethylphenyl group, researchers can fine-tune the binding affinity and electronic properties for developing more sensitive and selective biosensors. Functionalized nanoparticles incorporating phenylboronic acid pinacol ester have also been developed as ROS-responsive drug delivery systems. nih.govresearchgate.net

Materials Science: Organoboron compounds are being investigated for their use in advanced materials. Their electron-accepting properties make them suitable components for organic light-emitting diodes (OLEDs) and other optoelectronic devices. su.se The specific substitution pattern of this compound could be leveraged to design new materials with tailored electronic and photophysical properties.

Integration of Machine Learning and Automation in Boron Chemistry Research

The complexity of chemical reactions and the vastness of chemical space present significant challenges to discovery and optimization. The integration of artificial intelligence (AI), machine learning, and laboratory automation is set to revolutionize boron chemistry research.

Impact on Research:

Predictive Modeling: Machine learning models are being developed to predict the outcomes of reactions, identify optimal reaction conditions, and even design new boron-based Lewis acids with targeted properties. arxiv.orgresearchgate.net This can significantly reduce the amount of empirical experimentation required.

Automated Synthesis: Automated synthesis platforms, guided by AI algorithms, can rapidly screen large libraries of reactants and catalysts to discover the best conditions for a given transformation. illinois.edu This approach can accelerate the discovery of new, highly efficient synthetic routes for compounds like this compound.

Materials Discovery: By combining machine learning with computational chemistry, researchers can screen vast numbers of potential boron-containing molecules for desired properties, such as the work function of boron-doped graphene for battery applications, accelerating the discovery of new materials. rsc.org This data-driven approach will be invaluable for exploring the potential of specifically functionalized boronic esters in novel applications. chemistryworld.com

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